molecular formula C18H16N4O3S B3224563 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1234837-25-2

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3224563
CAS No.: 1234837-25-2
M. Wt: 368.4
InChI Key: VWIOZYNDSRCVRN-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound known for its unique structural properties and various applications in scientific research. This compound belongs to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a nitrophenyl group and a tolyl group attached to the imidazole ring enhances its chemical reactivity and potential utility in various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring through the condensation of o-toluidine with glyoxal, followed by nitration of the phenyl ring to introduce the nitro group. The final step involves the thiolation reaction, where a sulfur-containing reagent like thiourea is used to attach the thioacetamide group to the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimizations for yield and purity. This often includes using high-efficiency catalysts, controlled reaction temperatures, and advanced purification techniques like crystallization or chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: The nitrophenyl group can be oxidized to form various oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amino group under suitable conditions, altering its reactivity.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: Halogenation agents or nitration mixtures for electrophilic aromatic substitution reactions.

Major Products

The primary products formed from these reactions include oxidized derivatives of the nitrophenyl group, reduced amino compounds, and various substituted imidazole derivatives.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications across several scientific fields:

  • Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying imidazole chemistry.

  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Utilized in the production of specialized polymers, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. These interactions can include binding to enzyme active sites, altering protein conformations, or affecting cellular pathways. The precise mechanism often involves multiple steps, such as initial binding, followed by subsequent chemical modifications or signal transduction events that lead to the observed biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanol

  • 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)butanamide

Uniqueness

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide stands out due to the specific positioning of its functional groups, which can significantly affect its reactivity and interactions compared to similar compounds. The unique combination of a nitrophenyl and tolyl group enhances its potential for diverse applications, particularly in fields requiring specific chemical properties or biological activities.

There you go! Now you have a detailed overview of this compound

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-12-5-2-3-8-15(12)21-16(10-20-18(21)26-11-17(19)23)13-6-4-7-14(9-13)22(24)25/h2-10H,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOZYNDSRCVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Reactant of Route 6
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

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